(S)-3-Amino-2-phenylpropanoic acid hydrochloride
CAS No.: 1392219-09-8
Cat. No.: VC6008721
Molecular Formula: C9H12ClNO2
Molecular Weight: 201.65
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1392219-09-8 |
---|---|
Molecular Formula | C9H12ClNO2 |
Molecular Weight | 201.65 |
IUPAC Name | (2S)-3-amino-2-phenylpropanoic acid;hydrochloride |
Standard InChI | InChI=1S/C9H11NO2.ClH/c10-6-8(9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m1./s1 |
Standard InChI Key | XXQQHYDQYMUUMP-DDWIOCJRSA-N |
SMILES | C1=CC=C(C=C1)C(CN)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
(S)-3-Amino-2-phenylpropanoic acid hydrochloride is a monoclinic crystalline solid with the systematic IUPAC name (2S)-3-amino-2-phenylpropanoic acid hydrochloride. Its molecular formula, C₉H₁₂ClNO₂, confirms the presence of a phenyl ring (C₆H₅), an aminomethyl group (-CH₂NH₂), and a carboxylic acid (-COOH) neutralized by hydrochloric acid . The compound’s stereochemistry is defined by the S configuration at the second carbon, a critical feature influencing its biochemical interactions .
The hydrochloride salt enhances solubility in polar solvents, though exact solubility metrics remain unreported . Key spectral identifiers include:
Property | Value | Source |
---|---|---|
Molecular Weight | 201.65 g/mol | |
SMILES Notation | C1=CC=C(C=C1)C@@HC(=O)O.Cl | |
InChI Key | XXQQHYDQYMUUMP-DDWIOCJRSA-N | |
Optical Rotation (α) | Not reported | — |
Stereochemical Differentiation from (R)-Enantiomer
The R enantiomer (CAS 1392090-21-9) shares identical molecular formula and weight but exhibits inverted configuration at C2, leading to distinct physicochemical and biological profiles . For instance, the S enantiomer’s InChIKey (XXQQHYDQYMUUMP-DDWIOCJRSA-N) diverges from the R form (XXQQHYDQYMUUMP-QRPNPIFTSA-N) due to stereodescriptor differences . Such enantiomeric divergence underscores the importance of chiral resolution in pharmacological applications.
Synthesis and Manufacturing
Established Synthetic Routes
Industrial synthesis typically employs asymmetric reductive amination or chiral pool strategies to introduce the S configuration. One plausible pathway involves:
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Aldol Condensation: Benzaldehyde reacts with glycine to form 2-phenyl-3-oxopropanoic acid.
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Stereoselective Amination: Catalytic hydrogenation with a chiral catalyst (e.g., Ru-BINAP) introduces the amino group with >98% enantiomeric excess .
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Research Gaps and Future Directions
Pharmacokinetic Profiling
No in vivo ADME (absorption, distribution, metabolism, excretion) studies exist. Priority investigations should assess:
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Oral Bioavailability: Impact of hydrochloride salt on intestinal absorption.
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Blood-Brain Barrier Permeability: Predicted via logP calculations (estimated -1.2 due to ionized chloride).
Synthetic Methodology Optimization
Current routes suffer from low yields (~40%) in the amination step . Transitioning to biocatalytic amination using transaminases could improve efficiency and reduce racemization .
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